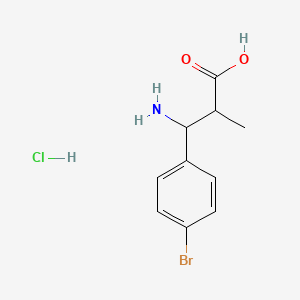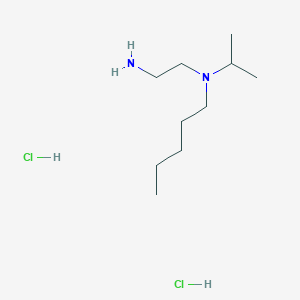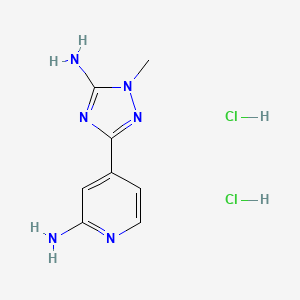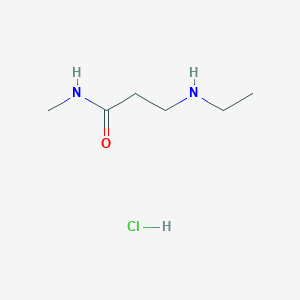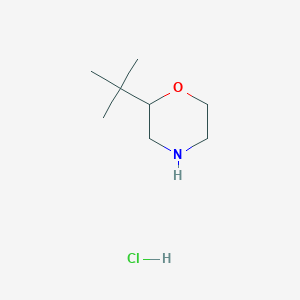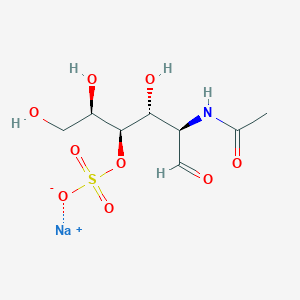![molecular formula C11H19NO6S B1383522 (2S)-3-(2-Carboxyethylsulfanyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid CAS No. 1354484-98-2](/img/structure/B1383522.png)
(2S)-3-(2-Carboxyethylsulfanyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Descripción general
Descripción
(2S)-3-(2-Carboxyethylsulfanyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid is a useful research compound. Its molecular formula is C11H19NO6S and its molecular weight is 293.34 g/mol. The purity is usually 95%.
BenchChem offers high-quality (2S)-3-(2-Carboxyethylsulfanyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2S)-3-(2-Carboxyethylsulfanyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Structural Studies
Chemo-Enzymatic Synthesis and Stereochemical Analysis : (Baba et al., 2018) detailed the chemo-enzymatic synthesis and stereochemical characterization of diastereomers of 1-β-O-acyl glucuronides derived from racemic 2-{4-[(2-Methylprop-2-en-1-yl)amino]phenyl}propanoic Acid, highlighting the importance of understanding stereochemistry in drug synthesis and metabolism.
Macrocyclic Peptide Synthesis : Yamashita et al. (2009) synthesized a novel dipeptide, (2S,3'S)-2-(2'-oxo-3'-methylpiperazin-1'-yl)-propanoic acid, used as a unit in cyclic peptides, emphasizing its potential in peptide-based drug design (Yamashita et al., 2009).
Synthesis of Antimicrobial Derivatives : Nirmalan et al. (2016) developed 2-methyl-2-((2-methyl-2-phenoxypropanoyl)oxy)propanoic acid derivatives, demonstrating their antimicrobial properties and potential therapeutic applications (Nirmalan et al., 2016).
Molecular Docking Studies : The same study by Nirmalan et al. also conducted molecular docking studies, illustrating the interaction of these compounds with microbial and docking pathogens, indicating their potential in targeted drug therapy.
Pharmacological and Biological Activity
Immunobiological Activity Analysis : Doláková et al. (2005) explored the immunostimulatory and immunomodulatory potency of 2-amino-3-(purin-9-yl)propanoic acids, showing the potential of these derivatives in modulating immune responses (Doláková et al., 2005).
Synthesis and Analysis of Cyclopropane Fatty Acids : Hartmann et al. (1994) synthesized cyclopropane fatty acids like methyl 3-(2-octadecylcyclopropen-1-yl)propanoate, which act as inhibitors of mycolic acid biosynthesis, suggesting their use in targeting mycobacterial infections (Hartmann et al., 1994).
Organometallic Compound Synthesis for Medicinal Chemistry : Patra et al. (2012) synthesized planar chiral (η6-arene)Cr(CO)3 containing carboxylic acid derivatives, highlighting the growing interest in organometallic compounds in medicinal chemistry (Patra et al., 2012).
Synthesis of Neuroexcitant Analogues : Pajouhesh et al. (2000) synthesized enantiomers of 2-amino-3-(3-hydroxy-5-tert-butylisoxazol-4-yl) propanoic acid, an analogue of neuroexcitant AMPA, indicating its significance in neurological research (Pajouhesh et al., 2000).
Propiedades
IUPAC Name |
(2S)-3-(2-carboxyethylsulfanyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO6S/c1-11(2,3)18-10(17)12-7(9(15)16)6-19-5-4-8(13)14/h7H,4-6H2,1-3H3,(H,12,17)(H,13,14)(H,15,16)/t7-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INXYKJRLTVBOFZ-SSDOTTSWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CSCCC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CSCCC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-3-(2-Carboxyethylsulfanyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[2-Amino-2-(furan-2-yl)ethyl]dimethylamine dihydrochloride](/img/structure/B1383440.png)

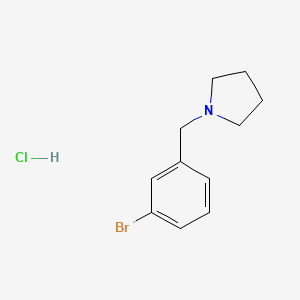
![1-Amino-3-({[(tert-butoxy)carbonyl]amino}methyl)cyclopentane-1-carboxylic acid](/img/structure/B1383443.png)
